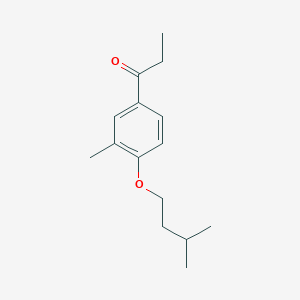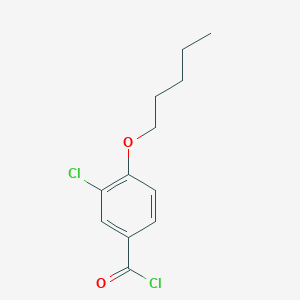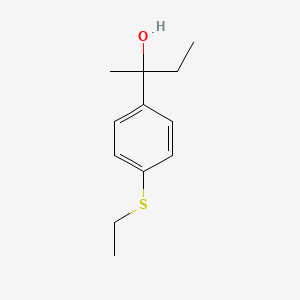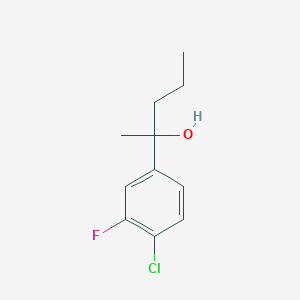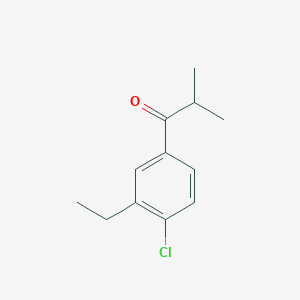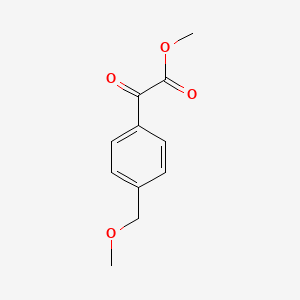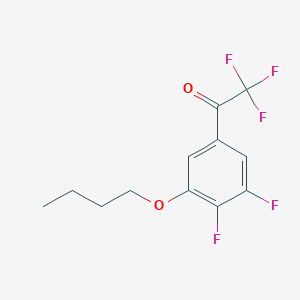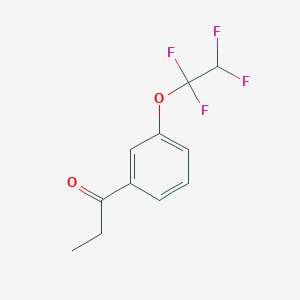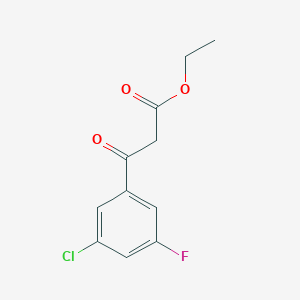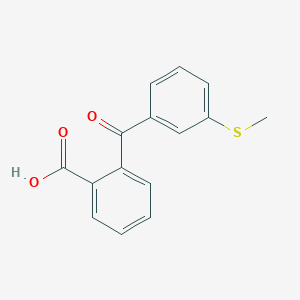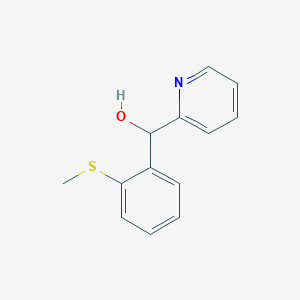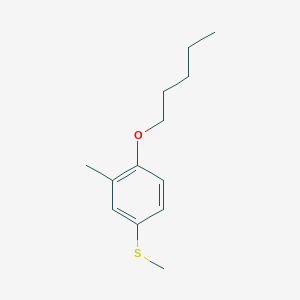![molecular formula C14H16F4O2 B7996768 Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol CAS No. 1443325-97-0](/img/structure/B7996768.png)
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a chemical compound with the molecular formula C14H16F4O2 and a molecular weight of 292.27 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a phenyl ring, which is further substituted with a tetrafluoroethoxy group and a methanol group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves several steps. One common synthetic route includes the reaction of cyclopentyl bromide with 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde in the presence of a base to form the corresponding alcohol . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the tetrafluoroethoxy group can be replaced with other substituents using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives.
科学研究应用
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol can be compared with similar compounds such as:
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]ketone: This compound has a ketone group instead of a methanol group, leading to different chemical properties and reactivity.
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]amine: The presence of an amine group instead of a methanol group results in different biological activities and applications.
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]carboxylic acid: This compound has a carboxylic acid group, which affects its acidity and reactivity in chemical reactions.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
cyclopentyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4O2/c15-13(16)14(17,18)20-11-7-3-6-10(8-11)12(19)9-4-1-2-5-9/h3,6-9,12-13,19H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWYHILZVZKDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023188 |
Source


|
| Record name | Cyclopentyl[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443325-97-0 |
Source


|
| Record name | Cyclopentyl[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
